molecular formula C8H16N2O2S B169151 3-Piperazin-1-ylthiolane 1,1-dioxide CAS No. 110469-63-1

3-Piperazin-1-ylthiolane 1,1-dioxide

Cat. No.: B169151
CAS No.: 110469-63-1
M. Wt: 204.29 g/mol
InChI Key: CNOXWQHELZMCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperazin-1-ylthiolane 1,1-dioxide is a heterocyclic compound that features a piperazine ring fused with a thiolane ring, which is further oxidized to a dioxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-1-ylthiolane 1,1-dioxide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-ylthiolane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

3-Piperazin-1-ylthiolane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Piperazin-1-ylthiolane 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of the dioxide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-piperazin-1-ylthiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOXWQHELZMCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.